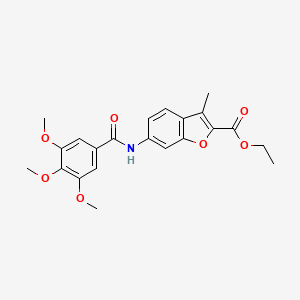

Ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate

Description

Ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate is a benzofuran-based derivative characterized by a 3-methyl substituent on the benzofuran core and a 3,4,5-trimethoxybenzamido group at the 6-position. Synthesis of such compounds typically involves condensation reactions; for example, piperazine derivatives of benzofuran carboxylates are synthesized via reactions with amines under catalytic conditions . The compound’s structural features suggest applications in medicinal chemistry, particularly as a scaffold for cytotoxic or enzyme-targeting agents.

Properties

IUPAC Name |

ethyl 3-methyl-6-[(3,4,5-trimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO7/c1-6-29-22(25)19-12(2)15-8-7-14(11-16(15)30-19)23-21(24)13-9-17(26-3)20(28-5)18(10-13)27-4/h7-11H,6H2,1-5H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVJXXRBSFLTDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, with an alkyne or an alkene under acidic or basic conditions.

Introduction of the Carboxylate Group: The carboxylate group can be introduced through an esterification reaction, where the benzofuran core is reacted with an appropriate carboxylic acid or its derivative in the presence of an acid catalyst.

Substitution with the Trimethoxybenzamido Group: The trimethoxybenzamido group can be introduced through an amide coupling reaction, where the benzofuran core is reacted with 3,4,5-trimethoxybenzoic acid or its derivative in the presence of a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid:

-

Basic hydrolysis : Treatment with NaOH in ethanol under reflux converts the ester to 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylic acid .

-

Acidic hydrolysis : HCl in aqueous ethanol cleaves the ester group, though yields are typically lower compared to basic conditions .

Table 1: Hydrolysis Conditions and Outcomes

Amide Bond Reactivity

The 3,4,5-trimethoxybenzamido group participates in hydrolysis and nucleophilic substitution:

-

Acid-catalyzed hydrolysis : Concentrated HCl at elevated temperatures cleaves the amide bond, yielding 3,4,5-trimethoxybenzoic acid and 3-methyl-6-aminobenzofuran-2-carboxylate .

-

Base-mediated cleavage : Prolonged heating with NaOH generates sodium salts of the carboxylic acid and amine.

Oxidation Reactions

The methyl substituent on the benzofuran ring is oxidatively labile:

-

Side-chain oxidation : Strong oxidizing agents like KMnO₄ in H₂SO₄ convert the methyl group to a carboxylic acid, forming 3-carboxy-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate.

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 6 hrs | Benzofuran-2-carboxylic acid derivative | 60–75% |

Functional Group Interconversion

The ester group undergoes transesterification and reductions:

-

Transesterification : Methanol with catalytic H₂SO₄ replaces the ethyl group with methyl, forming the methyl ester .

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol, though this reaction risks over-reduction of the amide .

Stability Profile

-

Thermal stability : Decomposes above 200°C without melting.

-

Chemical stability : Resists mild acids/bases but degrades in strong oxidizing environments (e.g., HNO₃, H₂O₂).

Scientific Research Applications

Antiparasitic Activity

One of the most promising applications of ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate is its activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Research indicates that derivatives of this compound exhibit low micromolar levels of inhibition against the parasite in culture. The mechanism involves selective inhibition of glycogen synthase kinase 3 (GSK3), a validated target for HAT treatment .

Anticancer Potential

There is emerging evidence suggesting that compounds similar to this compound may possess anticancer properties. Studies have demonstrated that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of the compound contribute to its interaction with specific cellular targets involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:

- Substituent Positioning : The placement of methoxy groups on the benzene ring significantly affects binding affinity and selectivity towards biological targets.

- Functional Groups : The presence of amide functionalities enhances solubility and bioavailability.

Research has shown that modifications to these substituents can lead to improved potency against specific targets while minimizing off-target effects .

Case Study 1: Antiparasitic Efficacy

In a controlled study assessing the antiparasitic effects of this compound, researchers found that compounds with similar structures demonstrated significant inhibition of T. brucei growth at concentrations as low as 1 µM. This study highlighted the compound's potential as a lead candidate for further development in HAT therapy .

Case Study 2: Anticancer Activity

A series of benzofuran derivatives were evaluated for their anticancer properties against various cancer cell lines. This compound was among those tested and showed promising results with an IC50 value indicating effective inhibition of cell proliferation. Further molecular docking studies suggested favorable interactions with key oncogenic pathways .

Mechanism of Action

The mechanism of action of ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA, to exert its effects. The specific pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The 3,4,5-trimethoxybenzamido group is a common feature in several benzofuran derivatives. Compounds 6b , 6c , and 6d () share this group but differ in their side chains:

- 6b: Contains a 4-cyanophenyl substituent.

- 6c: Features a 4-dimethylaminophenyl group.

- 6d : Includes a 4-methoxyphenyl moiety.

Key Observations :

- Solubility : The ethyl ester in the target compound likely improves lipid solubility relative to the hydrazine-linked acryloyl groups in 6b–6d.

Structural and Crystallographic Features

The benzofuran core in the target compound is structurally distinct from fused-ring systems like the imidazo[1,2-a]pyrimidine in . The latter exhibits coplanar ring systems (max deviation: 0.057 Å) and weak C–H···O interactions , whereas the target compound’s amide group may form stronger hydrogen bonds, influencing crystal packing and stability.

Comparison with Fluorinated Derivatives

Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate () highlights the impact of fluorine substituents. Fluorine increases electronegativity and metabolic stability compared to the target compound’s methoxy groups, which are bulkier and may hinder rotational freedom .

Biological Activity

Ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound belongs to the benzofuran family, characterized by its unique structure that combines a benzofuran moiety with a trimethoxybenzamido group. Its molecular formula is , and it has a molecular weight of 357.39 g/mol. The specific arrangement of functional groups contributes to its biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzofuran derivatives. For instance, compounds similar to this compound were evaluated against common bacterial strains such as E. coli and Bacillus subtilis.

Table 1: Antibacterial Activity Comparison

| Compound Name | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | B. subtilis | 1.25 ± 0.60 | 15 |

| Penicillin | B. subtilis | 1 ± 1.50 | 16 |

| Ethyl 3-methyl-6-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate | E. coli | 1.80 ± 0.25 | 14 |

The results indicate that the compound exhibits significant antibacterial activity comparable to standard antibiotics like penicillin .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise as an anticancer agent. In vitro studies demonstrated selective cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity in Different Cell Lines

| Cell Line | IC50 (mM) | Selectivity Index |

|---|---|---|

| K562 (Leukemia) | 0.1 | High |

| HL-60 (Leukemia) | 5.0 | Moderate |

| HeLa (Cervical) | >10 | Low |

These findings suggest that the compound selectively targets cancer cells while sparing normal cells . The selectivity index indicates a favorable therapeutic profile for further development.

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE plays a significant role in neurodegenerative diseases like Alzheimer's disease.

Table 3: AChE Inhibition Potency

| Compound Name | IC50 (µM) |

|---|---|

| This compound | 0.55 ± 1.00 |

| Eserine (Reference) | <0.1 |

The compound exhibited a strong inhibitory effect on AChE with an IC50 value indicating its potential as a lead compound for developing treatments for Alzheimer’s disease .

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological profiles of benzofuran derivatives:

- Antibacterial Screening : A series of benzofuran derivatives were synthesized and screened for their antibacterial properties against E. coli and B. subtilis. The results demonstrated that modifications in the benzofuran structure significantly influenced antibacterial efficacy .

- Anticancer Evaluation : A study focused on the cytotoxic effects of benzofuran derivatives on K562 and HL-60 cell lines showed promising results for compounds with specific substituents enhancing their anticancer activity .

- AChE Inhibition : Research indicated that certain benzofuran derivatives could inhibit AChE effectively, suggesting their potential role in treating cognitive disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate, and how can reaction conditions be systematically optimized?

- Methodology : Begin with a benzofuran core synthesized via cyclization of ortho-substituted phenols. Introduce the 3,4,5-trimethoxybenzamido group via amide coupling (e.g., EDC/HOBt activation). Optimize yield and purity by varying solvents (DMF, THF), temperature (60–100°C), and catalysts. Microwave-assisted synthesis reduces reaction time by 30–50% compared to conventional heating . Monitor intermediates via TLC and HPLC.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology : Use - and -NMR to verify benzofuran ring substitution patterns and amide linkage integrity. IR spectroscopy confirms C=O stretches (ester: ~1720 cm; amide: ~1650 cm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da). Purity ≥95% is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- Methodology : Conduct in vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria (MIC determination via broth microdilution). For anticancer activity, use MTT assays on HeLa, MCF-7, and A549 cell lines. Include positive controls (e.g., doxorubicin) and validate results across triplicate runs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodology : Synthesize derivatives with modified substituents (e.g., methoxy → hydroxyl, halogen) on the benzamide or benzofuran moieties. Test against kinase panels (e.g., EGFR, VEGFR2) and compare IC values. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase hinge regions). Prioritize derivatives with >10-fold selectivity over off-targets .

Q. What strategies resolve contradictions in bioactivity data across different cell lines or assays?

- Methodology : Replicate assays under standardized conditions (e.g., serum-free media, matched cell passage numbers). Use orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation). Investigate off-target effects via transcriptomic profiling (RNA-seq) or proteomics. Adjust pharmacokinetic parameters (e.g., solubility via PEG-400 co-solvent) to address false negatives .

Q. How can computational methods predict metabolic stability and toxicity early in development?

- Methodology : Apply in silico tools (e.g., SwissADME, ProTox-II) to assess CYP450 metabolism hotspots and hepatotoxicity risks. Validate with microsomal stability assays (rat/human liver microsomes, LC-MS quantification). Prioritize derivatives with predicted half-life >60 min and low Ames test mutagenicity scores .

Q. What advanced crystallization techniques improve X-ray diffraction quality for structural analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.